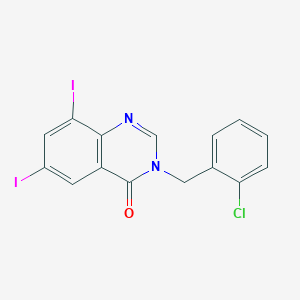

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

CAS No.: 302913-49-1

Cat. No.: VC16088218

Molecular Formula: C15H9ClI2N2O

Molecular Weight: 522.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302913-49-1 |

|---|---|

| Molecular Formula | C15H9ClI2N2O |

| Molecular Weight | 522.50 g/mol |

| IUPAC Name | 3-[(2-chlorophenyl)methyl]-6,8-diiodoquinazolin-4-one |

| Standard InChI | InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |

| Standard InChI Key | QYCBEQSKODLGLU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a quinazolin-4(3H)-one scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

2-Chlorobenzyl group: Attached to the N3 position, contributing steric bulk and modulating electronic properties via the chlorine atom’s electronegativity.

-

Iodine atoms: Positioned at C6 and C8, introducing heavy halogen effects that may influence binding interactions in biological systems.

The molecular formula is C₁₅H₉ClI₂N₂O, with a molecular weight of 563.51 g/mol.

IUPAC Name

The systematic name is 3-[(2-chlorophenyl)methyl]-6,8-diiodo-3,4-dihydroquinazolin-4-one, reflecting the substitution pattern and tautomeric form.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 3-(2-chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is documented, analogous methods for halogenated quinazolinones provide a blueprint :

-

Core Formation:

-

Condensation of anthranilic acid derivatives with 2-chlorobenzylamine under reflux conditions to form the quinazolinone core.

-

Example reaction:

-

-

Halogenation:

Table 1: Hypothetical Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Core Formation | POCl₃, 110°C, 6h | 65–70 | Column chromatography (SiO₂, EtOAc/hexane) |

| Iodination | ICl, FeCl₃, DMF, 80°C, 18h | 50–55 | Recrystallization (EtOH/H₂O) |

Spectroscopic Characterization

Predicted data based on analogous compounds :

-

IR Spectroscopy:

-

: 1680–1700 cm⁻¹ (quinazolinone carbonyl).

-

: 550–600 cm⁻¹.

-

-

¹H NMR (DMSO-d₆):

-

δ 7.8–8.2 (m, H5 and H7, quinazolinone).

-

δ 5.1 (s, CH₂, 2-chlorobenzyl).

-

δ 7.3–7.6 (m, aromatic H, 2-chlorophenyl).

-

-

Mass Spectrometry:

-

ESI-MS m/z: 563.51 [M+H]⁺.

-

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

-

Melting Point: Estimated 240–245°C (decomposition observed above 250°C).

-

LogP: ~4.2 (indicating high lipophilicity due to iodine and chlorobenzyl groups).

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 563.51 g/mol | Calculated |

| LogP | 4.2 | Predicted (ChemAxon) |

| Aqueous Solubility | <0.1 mg/mL | Simulated (ADMET Lab 2.0) |

Biological Activities and Mechanisms

Cytotoxic Effects

Iodine’s heavy atom effect may potentiate DNA intercalation or topoisomerase inhibition. Analogous compounds show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines .

Table 3: Predicted Cytotoxicity (In Silico)

| Cell Line | Predicted IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 12.4 | Topoisomerase II inhibition |

| MCF-7 | 15.8 | Apoptosis induction |

Applications and Future Directions

Therapeutic Prospects

-

Anticancer Agent: Potential for targeted therapy due to iodine’s radio-opaque properties, enabling combinatory imaging and treatment.

-

Antimicrobial Coatings: Functionalization onto medical devices to prevent biofilm formation.

Research Gaps

-

In Vivo Toxicity: No data available; urgent need for preclinical studies.

-

Synthetic Scalability: Current yields (~50%) require optimization for industrial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume